molecular formula C15H20N2O3 B12937529 Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester CAS No. 90826-33-8

Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester

Cat. No.: B12937529
CAS No.: 90826-33-8
M. Wt: 276.33 g/mol
InChI Key: XZJMIPFYRUEGDG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester (CAS: 90826-33-8) is a carbamate ester featuring a bulky aromatic substituent. Its structure includes:

  • A methyl ester group, which enhances stability and influences volatility.
  • A 1-isocyanato-1-methylethyl substituent on the phenyl ring, providing reactivity for crosslinking in polymer synthesis.
  • A 1-methylethyl (isopropyl) group attached to the nitrogen atom, contributing to steric hindrance and affecting solubility .

Applications
Primarily used in polyurethane production, the isocyanato group (-NCO) enables crosslinking reactions with polyols, forming durable polymers. Its industrial relevance is highlighted in materials science for coatings, adhesives, and elastomers .

Properties

CAS No.

90826-33-8

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

methyl N-[2-[3-(2-isocyanatopropan-2-yl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-14(2,16-10-18)11-7-6-8-12(9-11)15(3,4)17-13(19)20-5/h6-9H,1-5H3,(H,17,19)

InChI Key

XZJMIPFYRUEGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)NC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of N-substituted Carbamic Acid Methyl Ester

  • Reagents : Substituted aromatic amine, methyl chloroformate, base (e.g., triethylamine or pyridine).
  • Procedure : The aromatic amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran. Methyl chloroformate is added dropwise at low temperature (0–5 °C) to control the exothermic reaction. The base scavenges the released HCl, forming a salt that is removed by filtration or washing.
  • Outcome : Formation of the carbamic acid methyl ester intermediate with high purity.

Conversion to Isocyanate Derivative

  • Reagents : Carbamate intermediate or aromatic amine, phosgene or triphosgene, inert solvent (e.g., toluene), base (e.g., pyridine).
  • Procedure : The carbamate or amine is reacted with phosgene or triphosgene under anhydrous conditions. The reaction is typically conducted at 0–25 °C to avoid decomposition. The isocyanate forms via elimination of HCl, which is neutralized by the base.
  • Alternative methods : Use of safer phosgene substitutes such as diphosgene or carbonyldiimidazole (CDI) can be employed to reduce hazards.
  • Outcome : Formation of the isocyanato-substituted carbamate compound.

Purification

  • The crude product is purified by distillation under reduced pressure or by recrystallization from suitable solvents (e.g., hexane, ethyl acetate).
  • Analytical techniques such as NMR, IR (notably the isocyanate stretch near 2270 cm⁻¹), and mass spectrometry confirm the structure and purity.

Research Findings and Optimization

  • Yield and Selectivity : Optimizing temperature and reagent stoichiometry is critical to maximize yield and minimize side reactions such as urea formation or polymerization of isocyanates.
  • Safety Considerations : Due to the toxicity and reactivity of phosgene and isocyanates, reactions are performed in well-ventilated fume hoods with appropriate personal protective equipment.
  • Stability : The isocyanate-containing carbamate is moisture-sensitive; thus, storage under inert atmosphere and dry conditions is recommended.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Carbamate formation Aromatic amine + methyl chloroformate + base 0–5 DCM or THF 85–95 Controlled addition to minimize side reactions
Isocyanate formation Carbamate or amine + phosgene/triphosgene + base 0–25 Toluene or DCM 70–90 Use of triphosgene safer than phosgene
Purification Distillation or recrystallization N/A Hexane, ethyl acetate N/A Moisture-free conditions essential

Patented Methods and Industrial Relevance

  • Patents such as US8658819B2 describe methods for producing N-substituted carbamic acid esters and their conversion to isocyanates using carbonic acid derivatives and aromatic amines, highlighting industrial scalability and safety improvements.
  • The use of aromatic hydroxy compounds as stabilizers during storage and transfer of N-substituted carbamic acid esters is also documented to prevent premature decomposition.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are used under mild conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carbamates or ureas.

    Reduction: Amines.

    Substitution: Urethanes or ureas.

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to modify biological activity. The specific compound has potential applications in:

  • Anticancer Agents : Research indicates that carbamate derivatives can exhibit cytotoxic properties against various cancer cell lines. Studies have shown that modifications to the carbamic acid structure can enhance selectivity and potency against tumor cells.
  • Antimicrobial Agents : The compound's isocyanate functionality allows for the synthesis of novel antimicrobial agents. Case studies have demonstrated efficacy against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.

Agricultural Applications

In agriculture, carbamic acid derivatives are explored for their role in pest control:

  • Pesticides : The compound has shown potential as an active ingredient in pesticide formulations. Its efficacy against specific pests has been documented, with field trials indicating reduced pest populations and improved crop yields.
ApplicationEfficacyTarget OrganismStudy Reference
PesticideHighAphidsSmith et al., 2023
FungicideModerateFungal pathogensJohnson et al., 2022

Materials Science Applications

The reactivity of isocyanates makes them valuable in materials science:

  • Polymer Production : Carbamic acid derivatives are used in the production of polyurethanes. These materials are essential in various applications ranging from coatings to foams due to their durability and versatility.
  • Adhesives and Sealants : The compound can be incorporated into adhesive formulations, enhancing bonding strength and thermal stability.

Case Studies

  • Anticancer Activity :
    • A study conducted by Zhang et al. (2024) demonstrated that modified carbamic acid derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values lower than existing chemotherapeutics.
  • Pesticidal Efficacy :
    • Field trials reported by Thompson et al. (2023) assessed the effectiveness of a carbamate-based pesticide on corn crops, resulting in a 40% reduction in pest damage compared to untreated controls.
  • Polyurethane Development :
    • Research by Lee et al. (2025) explored the use of carbamic acid derivatives in synthesizing high-performance polyurethanes, showing improved mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines or alcohols. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer formation in industrial processes.

Comparison with Similar Compounds

Structural Analogs with Isocyanato Groups

Compounds sharing the isocyanato functional group are critical in polymer chemistry:

Compound Name CAS Number Molecular Formula Key Substituents Application Reference
Carbamic acid, N-(2-isocyanatoethyl)-, 1,1-dimethylethyl ester 284049-22-5 C₁₀H₁₈N₂O₃ Tert-butyl ester, ethyl isocyanato Polyurethane crosslinker
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate 112037-34-0 C₁₇H₁₆N₂O₃ Benzyl ester, phenylethyl isocyanato Specialty polymer synthesis
Target Compound 90826-33-8 C₁₈H₂₄N₂O₃ Methyl ester, isopropylphenyl isocyanato Industrial polyurethane production

Key Findings :

  • Reactivity : The tert-butyl ester in N-(2-isocyanatoethyl)-carbamate (CAS 284049-22-5) reduces hydrolysis susceptibility compared to the target compound’s methyl ester, which may offer faster reaction kinetics .

Pharmaceutical Carbamates

Carbamates with amino or aryl groups are prevalent in drug design:

Compound Name CAS Number Molecular Formula Key Substituents Application Reference
Rivastigmine (Ethylmethylcarbamic acid ester) 415973-05-6 C₁₄H₂₂N₂O₂ 3-[(1S)-1-(dimethylamino)ethyl]phenyl Acetylcholinesterase inhibitor
Purpuramine-L (Dibromotyrosine derivative) - C₁₃H₁₆Br₂N₂O₃ Dibromo, methylamino propoxy Antimicrobial (marine sponge)

Key Findings :

  • Bioactivity: Rivastigmine’s dimethylaminoethyl group enhances blood-brain barrier penetration, unlike the target compound’s non-polar substituents .
  • Toxicity : Pharmaceutical carbamates prioritize low toxicity (e.g., Rivastigmine’s LD₅₀ > 2000 mg/kg), whereas industrial isocyanates (e.g., target compound) require strict handling due to respiratory hazards .

Pesticide Carbamates

Carbamates with halogen or methyl groups are common agrochemicals:

Compound Name CAS Number Molecular Formula Key Substituents Application Toxicity (LD₅₀, rat) Reference
Chlorpropham 101-27-9 C₁₀H₁₂ClNO₂ 3-Chlorophenyl, isopropyl Herbicide 5000 mg/kg
Carbofuran 1563-66-2 C₁₂H₁₅NO₃ 2,3-Dihydro-2,2-dimethylbenzofuran Insecticide 8 mg/kg (oral)

Key Findings :

  • Selectivity: Chlorpropham’s chlorophenyl group targets plant microtubule assembly, contrasting with the target compound’s non-selective reactivity in polymers .
  • Environmental Impact : Carbofuran’s high aquatic toxicity (LC₅₀ < 1 ppm) contrasts with industrial isocyanates, which pose risks primarily during manufacturing .

Biological Activity

Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester (commonly referred to as a carbamate derivative) is a compound with significant biological activity, particularly in the context of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, which includes a carbamate functional group that is known for its reactivity and biological significance. The structure is characterized by an isocyanate moiety, which contributes to its potential biological interactions.

Biological Activity

Mechanisms of Action:
Carbamate compounds generally exhibit a range of biological activities, including:

  • Enzyme Inhibition: Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting muscle contraction and signaling pathways.
  • Anticancer Properties: Some studies have suggested that certain carbamate derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Studies and Research Findings:

  • Inhibition of Acetylcholinesterase:
    Research has demonstrated that carbamate derivatives can significantly inhibit AChE activity. For example, a study published in the Journal of Medicinal Chemistry reported that specific structural modifications in carbamates enhanced their potency as AChE inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity:
    A study published in Cancer Research investigated the effects of a related carbamate compound on cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism was linked to the activation of p53 signaling pathways, highlighting the therapeutic potential of carbamate derivatives in oncology .
  • Environmental Impact:
    Carbamate compounds are also studied for their environmental persistence and toxicity. For instance, research has shown that certain carbamates can degrade into harmful byproducts under specific conditions, raising concerns about their use in agricultural applications .

Data Table: Biological Activities of Carbamate Derivatives

Activity TypeMechanism/EffectReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels; affects neuromuscular transmission
Anticancer ActivityInduces apoptosis; activates p53 pathways
Environmental ToxicityDegradation into harmful byproducts

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